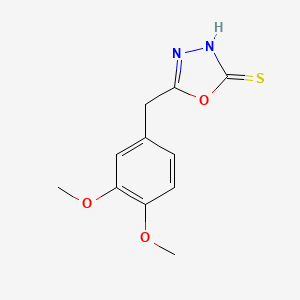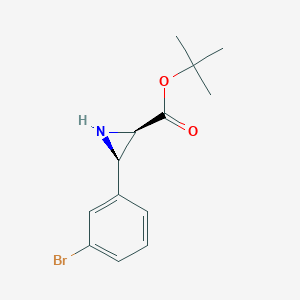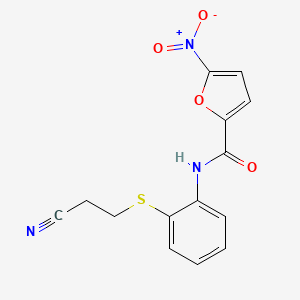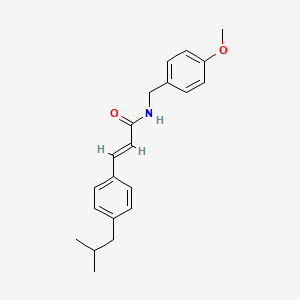
5-(3,4-二甲氧基苄基)-1,3,4-噁二唑-2-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The presence of the 1,3,4-oxadiazole ring in the structure contributes to its biological activity and makes it a valuable compound in medicinal chemistry .
科学研究应用
5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: Can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid)
Biochemical Pathways
The compound’s structure suggests it may be involved in the formation of self-assembled monolayers of aromatic thiolates . These monolayers are frequently used in a wide range of applications, indicating that the compound could potentially influence various biochemical pathways.
Pharmacokinetics
The presence of the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor, suggests that the compound may have favorable bioavailability .
Result of Action
The compound’s potential role in the formation of self-assembled monolayers of aromatic thiolates suggests it may influence the structure and function of these monolayers .
Action Environment
The action of 5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazole-2-thiol is influenced by environmental factors such as temperature and the presence of protons. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound’s action, efficacy, and stability may be influenced by these environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring . The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .
化学反应分析
Types of Reactions
5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding hydrazine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrazine derivatives.
Substitution: Thioethers or thioesters.
相似化合物的比较
Similar Compounds
- 5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-oxadiazole-2-thiol
Uniqueness
5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the 3,4-dimethoxyphenyl group, which enhances its biological activity. This structural feature contributes to its potent antimicrobial and anticancer properties compared to other similar compounds .
属性
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-14-8-4-3-7(5-9(8)15-2)6-10-12-13-11(17)16-10/h3-5H,6H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSZMVYKNOHVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenoxy)-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2464456.png)




![2-Chloro-N-[(3S,4S)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-yl]propanamide](/img/structure/B2464466.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2464468.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2464470.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2464474.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2464475.png)
![2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2464477.png)
![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2464478.png)
